4-Amino-6-methylquinoline
Overview
Description
4-Amino-6-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H10N2. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . For instance, a series of 3-carbamido-4-amino quinolines targeted the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases .
Mode of Action
Quinoline derivatives generally attain high and selective activity through different mechanisms of action . For example, 3-carbamido-4-amino quinolines inhibited more than 80% of TbrPDEB1, exhibiting IC 50 in the range 3.5–6.4 μM .
Biochemical Pathways
Quinoline derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of bioactivities .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used .
Result of Action
Quinoline derivatives are known to have low toxicity on human cells and exhibit a broad spectrum of bioactivities .
Action Environment
The suzuki–miyaura cross-coupling reaction used in the synthesis of quinoline derivatives is known for its mild reaction conditions .
Biochemical Analysis
Biochemical Properties
4-Amino-6-methylquinoline plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme cyclic nucleotide phosphodiesterase (TbrPDEB1), where derivatives of this compound have shown significant inhibitory activity . This interaction is essential for understanding the compound’s potential therapeutic applications, particularly in targeting diseases caused by protozoan parasites.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives have demonstrated antimicrobial activity by disrupting the cellular processes of bacteria and fungi . Additionally, its impact on cell signaling pathways can lead to altered gene expression, affecting cellular growth and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with cyclic nucleotide phosphodiesterase results in enzyme inhibition, which can disrupt the normal cellular functions of pathogens . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions . Studies have identified threshold effects, where the compound’s efficacy and safety are balanced, providing valuable insights for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function . Understanding the metabolic pathways of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with suitable reagents. For instance, the Skraup synthesis, which uses glycerol and sulfuric acid, is a classical method for quinoline synthesis . Another method involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and acetaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic systems to enhance yield and reduce reaction times. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolines, which have significant biological activities .
Scientific Research Applications
4-Amino-6-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biological assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Aminoquinoline: Known for its antimalarial properties.
6-Methylquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
4,5-Bis(dimethylamino)quinoline: Known for its proton sponge properties.
Uniqueness: 4-Amino-6-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a methyl group on the quinoline ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-methylquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZFMMDHZCOFRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589044 | |
Record name | 6-Methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874589-77-2 | |
Record name | 6-Methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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